

A Comparative Analysis of the Sensory Thresholds of Alkyl Thiolanes

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Compound of Interest

Compound Name: 3-Propylthiolane

Cat. No.: B15482872

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This guide provides a comparative overview of the sensory thresholds of alkyl thiolanes, a class of sulfur-containing heterocyclic compounds. Due to a scarcity of publicly available, directly comparable sensory threshold data for a homologous series of alkyl thiolanes, this document presents the available data for the parent compound, tetrahydrothiophene (thiolane), and related structures. Furthermore, it outlines a detailed experimental protocol for determining such thresholds and discusses the underlying olfactory signaling pathways.

Quantitative Sensory Threshold Data

The determination of odor thresholds is a complex process, and values can vary depending on the methodology and the sensory panel. The following table summarizes the available odor threshold data for tetrahydrothiophene (thiolane) and related compounds. It is important to note that a systematic study comparing a homologous series of 2-alkylthiolanes was not found in the reviewed literature.

Compound Name	Chemical Structure	Odor Threshold	Reference
Tetrahydrothiophene (Thiolane)	C ₄ H ₈ S	1 ppb	[1]

Note: The odor threshold for tetrahydrothiophene is also cited as 0.00062 ppm, which is equivalent to 0.62 ppb.

Experimental Protocols for Sensory Threshold Determination

The gold standard for determining the sensory threshold of volatile compounds is Gas Chromatography-Olfactometry (GC-O). This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[\[2\]](#)[\[3\]](#)

Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)

This method is used to determine the odor activity value (OAV) of individual compounds in a sample by analyzing successively diluted extracts.

1. Sample Preparation:

- A standard solution of the alkyl thiolane is prepared in a suitable solvent (e.g., dichloromethane or diethyl ether).
- A dilution series is created by systematically diluting the standard solution.

2. GC-O Analysis:

- An aliquot of each dilution is injected into a gas chromatograph equipped with a sniffing port.
- The GC column effluent is split, with a portion directed to a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and the other to a heated sniffing port.[\[3\]](#)
- Trained panelists sniff the effluent from the sniffing port and record the retention time and odor description of any detected odorant.
- The analysis starts with the most diluted sample and proceeds to more concentrated ones.

3. Determination of Flavor Dilution (FD) Factor:

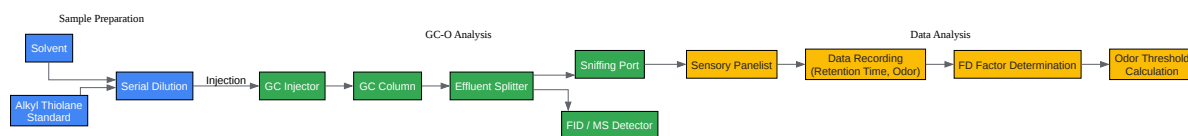
- The FD factor is the highest dilution at which an odorant is still detected by the panelist.

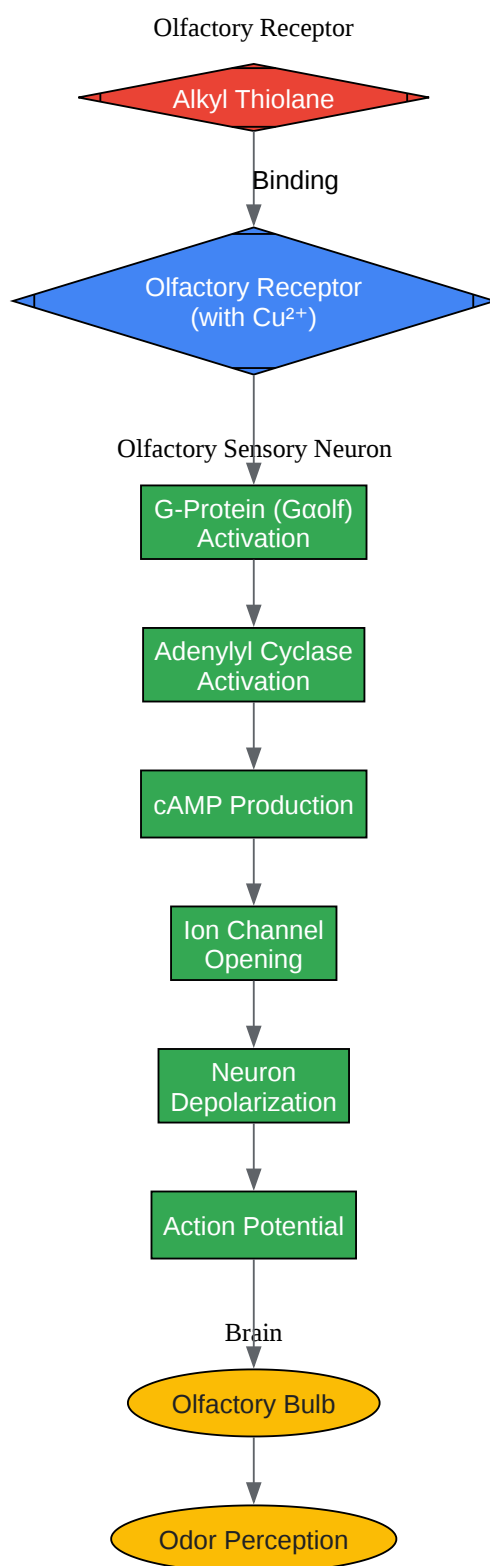
- The odorant with the highest FD factor is considered the most potent in the sample.

4. Calculation of Odor Threshold:

- The concentration of the alkyl thiolane in the most diluted sample where it was detected corresponds to its odor detection threshold.

A schematic of the GC-O experimental workflow is provided below.





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